ethyl 5-chloro-1H-pyrazole-4-carboxylate

Description

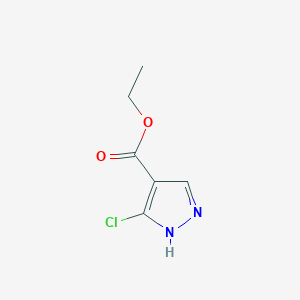

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRMFDPBDDKWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646439 | |

| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948552-01-0 | |

| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 5-chloro-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delves into the core reaction mechanisms, offers detailed experimental protocols, and explains the scientific rationale behind the methodological choices.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the chloro, carboxylate, and pyrazole-NH functionalities allows for diverse chemical modifications, making it a key target for organic synthesis in the pursuit of novel therapeutic agents.

This guide will focus on two primary, field-proven synthetic strategies for the preparation of this compound:

-

Strategy A: Formation of the pyrazole ring from an acyclic precursor to yield ethyl 5-hydroxy-1H-pyrazole-4-carboxylate, followed by chlorination.

-

Strategy B: Synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate and subsequent conversion to the target molecule via a Sandmeyer-type reaction.

Part 1: Synthesis of the Pyrazole Core

The construction of the pyrazole ring is the foundational step in the synthesis of the target molecule. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.

Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate

A prevalent route to the pyrazole core involves the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate. This method is advantageous due to the commercial availability of the starting materials and generally high yields.

Mechanism:

The reaction proceeds through a nucleophilic attack of hydrazine on one of the ester groups of diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring.

Caption: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.

Experimental Protocol:

-

To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Heat the mixture to reflux for 1-2 hours to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.

Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

An alternative and equally viable route involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. This precursor directly installs an amino group at the 5-position, setting the stage for a subsequent Sandmeyer reaction.

Mechanism:

The synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate from ethyl 2-cyano-3-ethoxyacrylate and hydrazine involves a nucleophilic attack of the hydrazine on the carbon-carbon double bond, followed by an intramolecular cyclization.[1]

Caption: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate.

Experimental Protocol:

-

Dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.[1]

-

Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.[1]

-

Stir the mixture at room temperature for 10 minutes, then heat to reflux overnight.[1]

-

Remove the solvent under reduced pressure.[1]

-

Extract the residue with ethyl acetate, and wash with water and brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]

| Starting Material | Reagent | Product | Typical Yield |

| Diethyl 2-(ethoxymethylene)malonate | Hydrazine hydrate | Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate | 80-90% |

| Ethyl 2-cyano-3-ethoxyacrylate | Hydrazine hydrate | Ethyl 5-amino-1H-pyrazole-4-carboxylate | ~99%[1] |

Part 2: Chlorination of the Pyrazole Ring

The introduction of the chlorine atom at the 5-position is the final key transformation. The choice of chlorination method depends on the precursor synthesized in Part 1.

Chlorination of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate

The hydroxyl group at the 5-position of the pyrazole ring can be readily converted to a chloro group using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Mechanism:

The reaction proceeds via the formation of a phosphate ester intermediate, which is then nucleophilically attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 5-chloro-pyrazole.

Caption: Chlorination using Phosphorus Oxychloride.

Experimental Protocol:

-

A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and phosphorus oxychloride is stirred at 90° to 100° C for an extended period (e.g., 65 hours).[2]

-

Excess phosphorus oxychloride is evaporated under reduced pressure.[2]

-

The residue is poured into ice-water.[2]

-

The precipitated crude product can be purified by column chromatography.

Sandmeyer-type Reaction of Ethyl 5-amino-1H-pyrazole-4-carboxylate

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic or heteroaromatic ring into a halide.[3] This involves the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide.

Mechanism:

The reaction is initiated by the diazotization of the 5-amino group with a source of nitrous acid (e.g., from sodium nitrite and a strong acid) to form a pyrazolediazonium salt. This salt then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a chlorine atom with the evolution of nitrogen gas.

Caption: Sandmeyer-type reaction for chlorination.

Experimental Protocol:

-

Hydrogen chloride gas is bubbled into a solution of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester in chloroform for a period of 60 minutes.[3]

-

Nitrosyl chloride is then bubbled into the reaction mixture for a short period (e.g., five minutes).[3]

-

The reaction progress is monitored by TLC to ensure the consumption of the starting material.[3]

-

The solution is heated on a steam bath for five minutes, then cooled.[3]

-

The solvent is removed in vacuo to yield the crude product.[3]

| Precursor | Reagent | Reaction Type | Product |

| Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate | Phosphorus oxychloride (POCl₃) | Nucleophilic Substitution | This compound |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | NaNO₂/HCl, CuCl or Nitrosyl Chloride | Sandmeyer-type Reaction | This compound |

Part 3: The Vilsmeier-Haack Reaction as an Alternative Route

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).[4] This reaction can also, in some cases, lead to chlorination.[5]

While not a direct route to the title compound in one step from simple precursors, a multi-step sequence involving a Vilsmeier-Haack reaction could be envisaged. For example, formylation of a suitable pyrazole precursor at the 4-position, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent chlorination at the 5-position.

Mechanism of Vilsmeier-Haack Reagent Formation and Formylation:

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an intermediate that, upon hydrolysis, yields the formylated product.[6]

Caption: Vilsmeier-Haack Formylation of a Pyrazole Ring.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through well-established synthetic routes. The choice between the pathways presented herein will largely depend on the availability of starting materials and the desired scale of the reaction. Both the chlorination of a 5-hydroxypyrazole and the Sandmeyer-type reaction of a 5-aminopyrazole offer robust and reliable methods.

Further research in this area could focus on the development of more environmentally friendly and atom-economical synthetic methods, potentially through the use of greener chlorinating agents or catalytic processes. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.

References

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023-09-05). Available at: [Link]

-

Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-1.

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

- Process for the preparation of a pyrazole derivative. Google Patents.

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

Sources

A Technical Guide to the Spectral Characteristics of Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The precise characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the spectral data of this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will leverage data from its close structural analog, ethyl 1H-pyrazole-4-carboxylate, to predict and interpret the spectral characteristics of the target molecule. This comparative approach, grounded in fundamental principles of spectroscopy, provides a robust framework for understanding the influence of the chloro-substituent on the pyrazole ring.

Molecular Structure and Predicted Spectral Features

The structure of this compound is defined by a central pyrazole ring, substituted with a chlorine atom at the C5 position and an ethyl carboxylate group at the C4 position. The presence of the electronegative chlorine atom and the electron-withdrawing ester group significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of the parent compound, ethyl 1H-pyrazole-4-carboxylate, typically shows signals for the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the pyrazole ring protons.[1][2] The introduction of a chlorine atom at the C5 position in this compound is expected to deshield the adjacent C3-H proton due to its electron-withdrawing inductive effect.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.0 - 13.5 | Broad Singlet | - |

| C3-H | ~8.0 - 8.3 | Singlet | - |

| -O-CH₂-CH₃ | ~4.3 - 4.4 | Quartet | ~7.1 |

| -O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet | ~7.1 |

Causality Behind Predictions:

-

N-H Proton: The N-H proton of the pyrazole ring is acidic and its chemical shift can be highly variable depending on the solvent and concentration. It is expected to appear as a broad singlet at a downfield region.

-

C3-H Proton: In the unsubstituted ethyl 1H-pyrazole-4-carboxylate, the C3-H and C5-H protons are nearly equivalent. The introduction of the chloro group at C5 removes one of these protons and deshields the remaining C3-H proton, shifting it downfield.

-

Ethyl Group Protons: The chemical shifts and splitting patterns of the ethyl ester group are characteristic and predictable, appearing as a quartet and a triplet.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chloro-substituent at C5 is expected to have a significant impact on the chemical shifts of the pyrazole ring carbons.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~162 - 164 |

| C5 | ~135 - 138 |

| C3 | ~138 - 141 |

| C4 | ~108 - 111 |

| -O-CH₂-CH₃ | ~60 - 62 |

| -O-CH₂-CH₃ | ~14 - 15 |

Causality Behind Predictions:

-

C5 Carbon: The carbon directly attached to the chlorine atom (C5) will experience a significant downfield shift due to the deshielding effect of the electronegative chlorine.

-

C3 and C4 Carbons: The chemical shifts of the other ring carbons (C3 and C4) will also be influenced by the chloro-substituent, though to a lesser extent.

-

Ester Carbons: The carbonyl carbon and the carbons of the ethyl group will appear in their characteristic regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-Cl, and C=C/C=N bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| C=N/C=C Stretch (Pyrazole Ring) | 1500 - 1600 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Interpretation of Key Peaks:

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to hydrogen bonding.

-

C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹ is a clear indicator of the carbonyl group of the ethyl ester.

-

C-Cl Stretch: The presence of a carbon-chlorine bond is expected to give rise to an absorption band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern for chlorine.

Predicted Mass Spectral Data:

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 174 | ~3 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 176 | ~1 | Molecular ion with ³⁷Cl |

| [M-C₂H₅]⁺ | 145/147 | Variable | Loss of the ethyl group |

| [M-OC₂H₅]⁺ | 129/131 | Variable | Loss of the ethoxy group |

Key Fragmentation Pathways:

The molecular ion ([M]⁺) is expected to be observed, and its isotopic pattern (a ratio of approximately 3:1 for the M and M+2 peaks) will be a definitive indicator of the presence of a single chlorine atom.[3] Common fragmentation pathways for ethyl esters include the loss of the ethyl radical (•C₂H₅) or the ethoxy radical (•OC₂H₅).

Experimental Protocols

To obtain high-quality spectral data for this compound, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: 40-400 amu.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By leveraging data from its unsubstituted analog and applying fundamental principles of spectroscopy, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information, coupled with the detailed experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural assignment of this compound.

References

-

PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of ethyl 5-chloro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known for their wide range of biological activities, making a thorough understanding of their structural characteristics crucial for rational drug design and development. This document delves into the synthesis, single-crystal X-ray diffraction analysis, and computational investigation of the title compound. We will explore the intricate network of intermolecular interactions governing the crystal packing, elucidated through Hirshfeld surface analysis. Furthermore, Density Functional Theory (DFT) calculations will be employed to correlate experimental findings with theoretical models, offering deeper insights into the molecule's electronic properties and reactivity. This guide is intended to be a valuable resource for researchers and professionals working in the fields of crystallography, medicinal chemistry, and materials science.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, analgesic, and anti-cancer properties.[1] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological properties.[1][2] The introduction of a chloro substituent and a carboxylate group, as in this compound, can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation, thereby impacting its interaction with biological targets.

A detailed analysis of the crystal structure provides invaluable information about the three-dimensional arrangement of molecules in the solid state. This knowledge is fundamental for understanding structure-activity relationships (SAR), predicting polymorphism, and designing novel drug candidates with improved efficacy and bioavailability. The study of intermolecular interactions, such as hydrogen bonds and π-π stacking, is particularly crucial as these forces dictate the stability of the crystal lattice and can mimic the interactions observed in a protein-ligand binding pocket.[3][4]

This guide will walk through the systematic process of characterizing the crystal structure of this compound, from its synthesis and crystal growth to advanced computational analysis.

Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various established protocols. A common and effective method involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route involves the reaction of an appropriate chlorinated β-ketoester with hydrazine.

Experimental Protocol: Synthesis and Crystal Growth

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.

Materials:

-

Appropriate chlorinated β-ketoester precursor

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Phosphorus oxychloride (for chlorination if starting from a hydroxy-pyrazole)[5]

Synthesis Procedure (General):

-

Reaction Setup: A solution of the chlorinated β-ketoester in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

-

Reflux: The reaction mixture is then heated to reflux for a specified period (typically several hours) to ensure complete cyclization.[6]

-

Work-up: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by recrystallization from a suitable solvent system like ethanol/water.

Crystal Growth: High-quality single crystals are paramount for accurate X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for growing crystals of organic compounds.

-

Solution Preparation: A saturated solution of the purified this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement

A suitable single crystal of this compound is mounted on a diffractometer. The crystal is then cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[2] X-ray diffraction data are collected by rotating the crystal in the X-ray beam. The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]

Molecular and Crystal Structure

The SC-XRD analysis reveals the bond lengths, bond angles, and torsion angles of the this compound molecule. The pyrazole ring is expected to be essentially planar due to its aromatic character.[8] The analysis also elucidates the packing of the molecules in the crystal lattice, which is governed by a network of intermolecular interactions.

Table 1: Representative Crystallographic Data for a Pyrazole Derivative (Note: This is an example table based on a similar structure, as the specific data for the title compound is not publicly available in the search results. The actual data would be obtained from the crystallographic information file (CIF).)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁ClN₄O₄[2] |

| Formula Weight | 310.70 g/mol [2] |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/n[4] |

| a (Å) | 8.5899 (8)[2] |

| b (Å) | 10.2413 (9)[2] |

| c (Å) | 15.6633 (14)[2] |

| β (°) | 96.5415 (13)[2] |

| Volume (ų) | 1369.0 (2)[2] |

| Z | 4[2] |

| Density (calculated) | 1.508 g/cm³ |

| R-factor | ~0.04-0.07 |

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9] The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, we can identify and characterize different types of intermolecular contacts.

-

dnorm Surface: This surface highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.[9]

-

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. They are generated by plotting di against de for all points on the Hirshfeld surface. The percentage contribution of different types of contacts (e.g., H···H, O···H, Cl···H) to the overall crystal packing can be determined from these plots.[9][10]

For this compound, we can anticipate the presence of N-H···O, C-H···O, and potentially C-H···Cl hydrogen bonds, as well as π-π stacking interactions involving the pyrazole rings.[3][4] The Hirshfeld analysis will allow for a detailed quantification of these interactions.

Computational Studies: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic structure and properties of molecules.[11] By performing DFT calculations, we can:

-

Optimize the Molecular Geometry: The geometry of an isolated molecule can be optimized in the gas phase and compared to the experimental geometry obtained from SC-XRD. This comparison can reveal the effects of crystal packing on the molecular conformation.[4][11]

-

Calculate Spectroscopic Properties: Theoretical vibrational frequencies (FT-IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.[12]

-

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic transitions.[12][13]

-

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.[3]

Computational Protocol (General)

-

Software: DFT calculations are typically performed using software packages like Gaussian or ORCA.

-

Method and Basis Set: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) are chosen for the calculations.[4][13]

-

Calculations: Geometry optimization, frequency calculations, FMO analysis, and MEP mapping are performed on the molecule.

The results from DFT calculations provide a theoretical framework that complements and helps to interpret the experimental findings from SC-XRD and Hirshfeld surface analysis.

Conclusion

The comprehensive crystal structure analysis of this compound, integrating single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, provides a multi-faceted understanding of this important heterocyclic compound. This in-depth guide has outlined the key experimental and computational methodologies required for such an investigation. The insights gained from this type of analysis are critical for the rational design of new pyrazole-based therapeutic agents with optimized properties. The detailed characterization of the solid-state structure and intermolecular interactions serves as a fundamental basis for future drug development efforts targeting this versatile scaffold.

References

-

Shukla, R., et al. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Structural Chemistry & Crystallography Communication. Available at: [Link]

-

Shashidhar, et al. (2016). Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. IRINS. Available at: [Link]

-

Shukla, R., et al. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Structural Chemistry & Crystallography Communication. Available at: [Link]

-

Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Allouch, I., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

-

Naveen, S., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

-

de la Cruz-Cruz, J. I., et al. (2019). Crystal structure and Hirshfeld surface analysis of methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Guesmi, A., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. Available at: [Link]

-

Kariuki, B. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Crystals. Available at: [Link]

-

Hamdi, N., et al. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Crystals. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. Available at: [Link]

-

Kumar, A. D., et al. (2021). Design, synthesis, characterization, crystal structure, Hirshfeld surface analysis, DFT calculations, anticancer, angiogenic properties of new pyrazole carboxamide derivatives. Journal of Molecular Structure. Available at: [Link]

-

Lohith, T. N., et al. (2025). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

-

Al-Omair, L. A. (2010). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]

-

Senthil, T. S., et al. (2014). The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 % doped polymer electrolytes. ResearchGate. Available at: [Link]

-

Madalambika, et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-(4-[chloro(difluoro)methoxy]phenyl)-1H-pyrazole-4-carboxylate. SpectraBase. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.

-

Zheng, L., et al. (2011). Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. Available at: [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals. Available at: [Link]

-

Mahadevaswamy, L. D., & Kariyappa, A. K. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

-

Putsyk, M. V., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Naveen, S., et al. (2016). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Journal of Molecular Structure. Available at: [Link]

-

PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]

-

Aislun Bio-tech Co., Ltd. (n.d.). This compound. Aislun Bio-tech Co., Ltd. Available at: [Link]

- NIST. (n.d.). Ethyl 5-

Sources

- 1. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 2. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 4. Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface [d8.irins.org]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-chloro-1H-pyrazole-4-carboxylate: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic pyrazole ring, and an ester moiety—provides a rich platform for the synthesis of complex molecular architectures. Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, and this particular derivative serves as a key intermediate in the development of targeted therapeutics, most notably kinase inhibitors for oncology.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its proven applications as a scaffold in the design of novel pharmaceuticals.

Molecular Structure and Properties

The foundational attributes of a molecule are critical for predicting its behavior in chemical reactions and biological systems. Below is a summary of the key physical and chemical properties of this compound.

Physical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₆H₇ClN₂O₂ | [3] |

| Molecular Weight | 174.58 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | General knowledge based on similar structures. |

| Melting Point | Not available. For comparison, the related ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a melting point of 96-100 °C.[4] | [4] |

| Boiling Point | Not available. The N-methylated analog, ethyl 5-chloro-1-methyl-pyrazole-4-carboxylate, has a boiling point of 268.4 °C at 760 mmHg. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Solubility in water is likely to be low.[5] | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a complete set of spectra for the title compound is not publicly available, data from analogous structures can provide insight into the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the pyrazole C3-H, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the pyrazole ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretch, C-H stretches, the C=O stretch of the ester, and C=N and C=C stretches of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its functional groups. The pyrazole ring itself is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the ester and chloro substituents.

Reactivity of the Pyrazole Ring

The pyrazole nucleus is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being a key consideration for synthetic chemists.

-

N-Alkylation and N-Arylation: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base to generate the corresponding pyrazolate anion. This anion is a potent nucleophile and readily undergoes reaction with a variety of electrophiles, such as alkyl halides and aryl halides, to afford N-substituted pyrazoles. This reaction is a cornerstone of pyrazole chemistry, allowing for the introduction of diverse substituents at the N1 position.

Caption: General workflow for N-alkylation/arylation of the pyrazole ring.

Reactions at the C5-Chloro Position

The chlorine atom at the C5 position is a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the pyrazole ring, enhanced by the adjacent ester group, facilitates the displacement of the C5-chloro substituent by strong nucleophiles. This allows for the introduction of a wide range of functionalities, including amino, alkoxy, and cyano groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C5-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of highly functionalized pyrazole derivatives. A particularly insightful strategy involves using the C5-chloro group as a temporary protecting group to direct arylation to the C4 position.

Caption: Key palladium-catalyzed cross-coupling reactions at the C5-position.

Transformations of the Ester Group

The ethyl ester at the C4 position can be readily transformed into other functional groups, further expanding the synthetic utility of this building block.

-

Hydrolysis: Basic or acidic hydrolysis of the ester yields the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] this compound is a particularly valuable starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Pyrazole-based compounds have been shown to be effective inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).[2][6]

The general synthetic strategy for preparing pyrazole-based kinase inhibitors often involves the following key steps:

-

N-Arylation: The pyrazole nitrogen is typically arylated with a substituted phenyl ring, which often serves to anchor the molecule in the ATP-binding pocket of the kinase.

-

Functionalization at C5: The C5-chloro group is displaced or coupled with another moiety to introduce substituents that can form key interactions with the kinase, such as hydrogen bonds or hydrophobic interactions.

-

Modification of the C4-Ester: The ester is often converted to an amide to introduce further points of interaction and to modulate the physicochemical properties of the molecule.

Sources

- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H7ClN2O2 | CID 24728616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate: Synthesis, Identification, and Characterization

This guide provides an in-depth technical overview of ethyl 5-chloro-1H-pyrazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone in the synthesis of a wide array of pharmacologically active agents, demonstrating anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The precise introduction of a chloro-substituent and an ethyl carboxylate group onto the pyrazole scaffold, as in the title compound, offers nuanced control over its physicochemical properties and biological activity.

This document serves as a resource for researchers and professionals in drug discovery, offering detailed methodologies for its synthesis, purification, and rigorous identification. The protocols described herein are grounded in established chemical principles and are designed to be self-validating, ensuring reproducibility and accuracy in the laboratory setting.

Compound Identification and Physicochemical Properties

The foundational step in working with any chemical entity is its unambiguous identification. This compound is registered under the following identifiers:

| Property | Value | Source |

| CAS Number | 948552-01-0 | [3][4] |

| Molecular Formula | C₆H₇ClN₂O₂ | [5] |

| Molecular Weight | 174.58 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CCOC(=O)C1=C(NN=C1)Cl | [5] |

Understanding the physicochemical properties is paramount for predicting its behavior in various solvents, reaction conditions, and biological systems. While exhaustive experimental data for this specific molecule is not publicly aggregated, its structure suggests it is a solid at room temperature with moderate polarity.

Synthesis and Purification

The synthesis of substituted pyrazoles often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible and robust synthetic strategy involves the chlorination of a pyrazole precursor. The following workflow outlines a common approach adapted from methodologies for analogous pyrazole derivatives.[6][7]

Diagram of Synthetic Workflow

Caption: Synthetic and purification workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is an illustrative example based on established transformations of pyrazole systems.[6] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

-

Diazotization of the Amino Precursor:

-

Step 1.1: Dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable aqueous acid, such as hydrochloric acid (HCl), and cool the mixture to 0-5 °C in an ice bath. Rationale: The low temperature is critical to stabilize the resulting diazonium salt, which is notoriously unstable at higher temperatures.

-

Step 1.2: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Rationale: The dropwise addition controls the exothermic reaction and prevents the premature decomposition of nitrous acid and the diazonium salt.

-

Step 1.3: Stir the reaction mixture for 30-60 minutes at 0-5 °C. The formation of the diazonium salt intermediate is the key transformation in this step.

-

-

Sandmeyer Reaction for Chlorination:

-

Step 2.1: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated HCl.

-

Step 2.2: Slowly add the cold diazonium salt solution from Step 1.3 to the CuCl solution. Vigorous nitrogen gas evolution will be observed. Rationale: This is the classic Sandmeyer reaction. The copper catalyst facilitates the displacement of the diazonyl group (-N₂⁺) with a chloride ion, forming the stable C-Cl bond.

-

Step 2.3: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the gas evolution ceases, indicating the completion of the reaction.

-

-

Work-up and Isolation:

-

Step 3.1: Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Step 3.2: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Experimental Protocol: Purification

Purity is essential for accurate characterization and for applications in drug development. The following purification protocol is standard for compounds of this type.[8]

-

Column Chromatography:

-

Step 1.1: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

-

Step 1.2: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Step 1.3: Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to separate the desired product from impurities. Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

-

Step 1.4: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

-

Recrystallization:

-

Step 2.1: Dissolve the combined, purified fractions from the column in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

-

Step 2.2: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Rationale: The slow cooling process allows for the formation of a pure crystalline lattice, excluding impurities which remain in the solvent.

-

Step 2.3: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

-

Analytical Characterization and Identification

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[1][2][9]

Diagram of Analytical Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. ejbps.com [ejbps.com]

- 3. acelybio.com [acelybio.com]

- 4. This compound CAS#: 948552-01-0 [m.chemicalbook.com]

- 5. This compound | C6H7ClN2O2 | CID 24728616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 5-chloro-1H-pyrazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 5-chloro-1H-pyrazole-4-carboxylate, a key building block in modern medicinal chemistry. In the dynamic landscape of drug discovery, a profound understanding of a compound's solubility is not merely a procedural step but a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This document moves beyond a simple recitation of data, offering a causal analysis of the physicochemical principles governing the solubility of this specific pyrazole derivative. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related compounds and established physicochemical principles to provide a robust predictive framework and practical experimental guidance.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its interaction with various solvents. The key physicochemical parameters of this compound are summarized below, providing a foundation for understanding its solubility behavior.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂ | PubChem[1] |

| Molecular Weight | 174.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Structure | ||

| PubChem |

The structure reveals a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, substituted with a chloro group, an ethyl carboxylate group. The presence of nitrogen atoms introduces polarity and the capacity for hydrogen bonding, while the ethyl carboxylate group adds some lipophilic character. The chloro substituent further influences the electronic distribution and potential intermolecular interactions.

Predicted Solubility Profile in Organic Solvents

Based on the structure and general principles of solubility for pyrazole derivatives, a qualitative prediction of solubility in various classes of organic solvents can be made. Pyrazole and its derivatives are generally more soluble in polar organic solvents.[2]

2.1. Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrazole ring of this compound can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This suggests a favorable interaction and likely good solubility in polar protic solvents like methanol and ethanol. For instance, the related compound 4-methyl-1H-pyrazole is known to be soluble in ethanol and methanol.[2]

2.2. Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)

These solvents possess dipole moments but lack O-H or N-H bonds for hydrogen bond donation. They can, however, act as hydrogen bond acceptors. The carbonyl group of the ethyl carboxylate and the nitrogen atoms of the pyrazole ring can interact with the partial positive charges of these solvents. Therefore, moderate to good solubility is anticipated in solvents like acetone and ethyl acetate. A structurally similar compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, has been noted to have slight solubility in chloroform (when heated), a polar aprotic solvent.

2.3. Nonpolar Solvents (e.g., Toluene, Hexane)

Nonpolar solvents primarily interact through weaker van der Waals forces. While the ethyl group of the ester provides some nonpolar character, the overall polarity of this compound, due to the pyrazole ring and chloro- and carboxylate- substituents, suggests limited solubility in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions would likely not be sufficiently compensated by the weak solute-solvent interactions.

2.4. Influence of Temperature

The dissolution of a solid in a liquid is generally an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of this compound is expected to increase with increasing temperature . This is a common observation for most organic compounds.

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is indispensable. The Shake-Flask method is a widely accepted and robust technique for determining equilibrium solubility.

3.1. Principle

The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

3.2. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a screw-capped glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifugation or filtration can be employed. The use of a syringe filter (e.g., 0.45 µm PTFE) is recommended for removing fine particles. It is critical to perform this step at the experimental temperature to avoid precipitation or further dissolution.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

3.3. Diagram of the Experimental Workflow

Caption: Workflow for experimental solubility determination.

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are rooted in thermodynamic principles and can be a powerful tool in early-stage drug development for solvent screening.

4.1. Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like." It quantifies this by assigning three parameters to both the solute and the solvent:

-

δD: The energy from dispersion forces.

-

δP: The energy from polar forces.

-

δH: The energy from hydrogen bonding.

A compound is more likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in a 3D space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

4.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of surface segments of the molecules. This method can be particularly useful for predicting solubility in a wide range of solvents without the need for experimental data.

Conclusion and Future Perspectives

While a definitive quantitative solubility profile for this compound in various organic solvents awaits exhaustive experimental determination, this guide provides a robust framework for its prediction and measurement. The physicochemical properties of the molecule strongly suggest a greater affinity for polar solvents, a trend that is consistent with the broader class of pyrazole derivatives.

For researchers and drug development professionals, the provided experimental protocol offers a clear and validated pathway to obtaining the precise solubility data necessary for informed decision-making in formulation and process development. Furthermore, the introduction to theoretical prediction models like HSP and COSMO-RS highlights the potential of in silico tools to accelerate the screening of suitable solvent systems.

Future work should focus on the systematic experimental measurement of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data would not only be of immense practical value but also serve as a benchmark for refining and validating computational solubility prediction models, ultimately contributing to a more efficient and knowledge-driven drug development pipeline.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 4-methylpyrazole. [Link]

Sources

A Technical Guide to the Theoretical and Computational Elucidation of Ethyl 5-chloro-1H-pyrazole-4-carboxylate

Introduction: The Pyrazole Scaffold and the Need for Computational Insight

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, rightfully earning the title of a "privileged scaffold." Its structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into numerous clinically significant drugs. The therapeutic potential of pyrazoles is vast, with derivatives showing anti-inflammatory, antimicrobial, antitumor, and analgesic properties.

Ethyl 5-chloro-1H-pyrazole-4-carboxylate represents a quintessential example of this scaffold—a molecule with multiple functional groups amenable to chemical modification and biological interaction. To unlock its full potential in drug discovery and materials science, a deep understanding of its three-dimensional structure, electronic properties, and potential intermolecular interactions is paramount. Experimental characterization, while indispensable, can be costly and time-consuming. Theoretical and computational studies, therefore, have become essential tools for rapidly and cost-effectively guiding research by predicting molecular properties and behaviors.

This in-depth technical guide provides a comprehensive framework for the theoretical evaluation of this compound. We will move beyond a simple listing of methods to explain the causality behind computational choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating systems, where computational predictions can be cross-referenced with experimental data to build a robust and reliable molecular profile.

Part 1: Foundational Analysis: Geometry, Stability, and Electronic Structure

The Rationale for a Quantum Mechanical Approach

Before we can predict how a molecule will interact with its environment, we must first understand its intrinsic properties in an isolated state. The most fundamental of these are its equilibrium geometry (the lowest energy 3D arrangement of its atoms) and its electronic structure. Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for molecules of this size. It provides an excellent balance between computational accuracy and resource requirements, making it the ideal starting point for our investigation. We select the B3LYP functional, known for its reliability in describing organic molecules, paired with the 6-31G(d,p) basis set, which provides sufficient flexibility for an accurate description of the electron distribution.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

In Silico Model Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry.

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:

-

# B3LYP/6-31G(d,p): Defines the level of theory.

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

-

Execution of Calculation: Submit the input file to a high-performance computing resource.

-

Analysis of Results:

-

Confirm that the optimization converged successfully.

-

Verify that the frequency calculation yields zero imaginary frequencies.

-

Extract the optimized Cartesian coordinates to visualize the final 3D structure.

-

Extract key electronic data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the total dipole moment.

-

Caption: Workflow for DFT-based geometry optimization and electronic property calculation.

Predicted Molecular Properties

The results from the DFT calculation provide a wealth of information. This data, summarized below, forms the basis for all subsequent theoretical analyses.

| Property | Predicted Value (Exemplary) | Significance |

| Geometric Parameters | ||

| C4-C5 Bond Length | ~1.40 Å | Indicates partial double-bond character within the pyrazole ring. |

| C=O Bond Length | ~1.21 Å | Typical for an ester carbonyl group, a key hydrogen bond acceptor. |

| Pyrazole Ring Dihedral | < 2° | Confirms the planarity of the core heterocyclic ring. |

| Electronic Properties | ||

| HOMO Energy | -6.8 eV | Represents the ability to donate electrons; related to the ionization potential. |

| LUMO Energy | -1.5 eV | Represents the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 Debye | Indicates a significant molecular polarity, suggesting good solubility in polar solvents and the potential for dipole-dipole interactions. |

Part 2: Bridging Theory and Experiment: Simulating Spectroscopic Signatures

The Rationale for Spectroscopic Simulation

A key component of trustworthy science is the validation of theoretical models against experimental reality. Simulating spectroscopic data (FTIR, NMR) from our optimized DFT geometry provides a direct and powerful way to assess the accuracy of our computational model. If the simulated spectra closely match the experimental ones, it builds confidence that the underlying electronic structure and geometry are correctly described.

Protocol 2: FTIR and NMR Spectra Simulation

-

FTIR Spectrum:

-

The vibrational frequencies are a direct output of the Freq calculation performed in Protocol 1.

-

Apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and systematic errors.

-

Plot the scaled frequencies and their calculated intensities to generate a theoretical IR spectrum.

-

-

NMR Spectrum:

-

Using the optimized geometry from Protocol 1, perform a new calculation with the keyword NMR. The Gauge-Independent Atomic Orbital (GIAO) method is standard.

-

The calculation will output the absolute isotropic shielding values for each nucleus (e.g., ¹H, ¹³C).

-

To convert these to chemical shifts (δ), calculate the shielding value for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory.

-

The chemical shift is then calculated as: δ = σ(ref) - σ(sample).

-

Data Correlation: Theory vs. Experiment

A comparison of the calculated and experimental spectroscopic data allows for unambiguous peak assignments.

| FTIR Vibrational Modes | Calculated Frequency (Scaled) | Experimental Frequency (Typical) | Assignment |

| N-H Stretch | ~3350 cm⁻¹ | 3300-3400 cm⁻¹ | Pyrazole N-H bond |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | 3050-3150 cm⁻¹ | Pyrazole C-H bond |

| C=O Stretch | ~1715 cm⁻¹ | 1710-1730 cm⁻¹ | Ester carbonyl |

| C-Cl Stretch | ~750 cm⁻¹ | 700-800 cm⁻¹ | Chloro substituent |

| ¹H NMR Chemical Shifts | Calculated Shift (δ, ppm) | Experimental Shift (Typical) | Assignment |

| N-H | ~13.0 ppm | 12.5-13.5 ppm | Pyrazole N-H proton (broad) |

| C-H | ~8.1 ppm | 7.9-8.3 ppm | Pyrazole C-H proton |

| -CH₂- (Ethyl) | ~4.3 ppm | 4.2-4.4 ppm | Methylene group of the ethyl ester |

| -CH₃ (Ethyl) | ~1.3 ppm | 1.2-1.4 ppm | Methyl group of the ethyl ester |

Part 3: Application in Drug Discovery: Molecular Docking

The Rationale for Simulating Bio-molecular Interactions

For drug development professionals, the ultimate question is how a molecule interacts with a biological target, such as a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose binding hypotheses that can be tested experimentally. Given the prevalence of pyrazole derivatives as kinase inhibitors, we will use a representative receptor tyrosine kinase as our target.

Protocol 3: Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all water molecules and non-essential co-factors.

-

Add polar hydrogen atoms and assign atomic charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy 3D structure of this compound from Protocol 1.

-

Assign atomic charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Identify the active site or binding pocket of the protein, typically where the native ligand binds.

-

Define a "grid box" that encompasses this entire site, within which the docking algorithm will search for binding poses.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations of the ligand within the binding site, scoring each pose based on a force field.

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses.

-

Examine the predicted binding energy (a lower value indicates a more favorable interaction).

-

Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking.

-

Caption: A typical workflow for a molecular docking experiment.

Predicted Binding Interactions (Exemplary)

Docking results can guide the rational design of more potent and selective inhibitors.

| Docking Result Parameter | Predicted Value (Exemplary) | Significance |

| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity, suggesting the compound is a promising candidate for inhibition. |

| Key Hydrogen Bonds | Pyrazole N-H with Aspartic Acid backbone C=OEster C=O with Lysine side-chain -NH₃⁺ | These specific, strong interactions anchor the ligand in the binding pocket and are critical for affinity. |

| Hydrophobic Interactions | Chloro-phenyl group with Leucine and Valine side chains | These interactions contribute significantly to the overall binding energy and specificity. |

Conclusion

This guide has outlined a multi-faceted computational strategy for the in-depth characterization of this compound. By integrating Density Functional Theory for foundational property prediction, simulating spectroscopic signatures for experimental validation, and applying molecular docking to explore therapeutic potential, we can construct a comprehensive and trustworthy profile of the molecule. This theoretical framework not only accelerates our understanding of this specific compound but also serves as a robust, adaptable blueprint for the investigation of other novel chemical entities, ultimately de-risking and guiding experimental efforts in drug discovery and materials science.

References

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. This review provides an excellent overview of the computational methods applied to pyrazole derivatives. [Link]

-

Muthukumar, M., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-8. This article demonstrates the application of molecular docking to pyrazole derivatives against cancer-related protein targets. [Link]

-